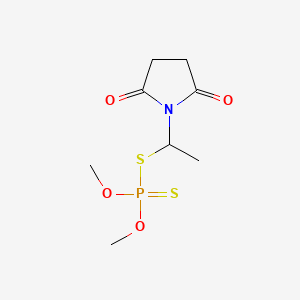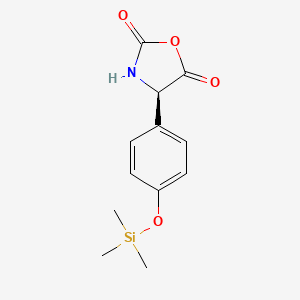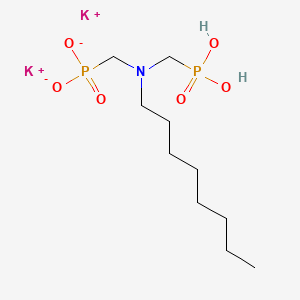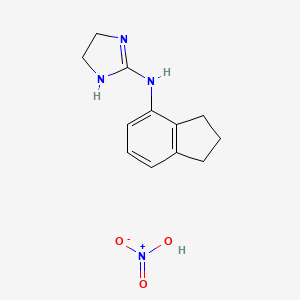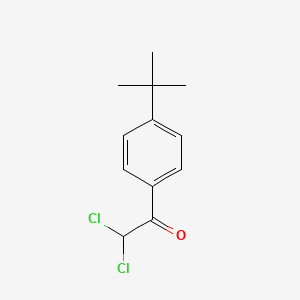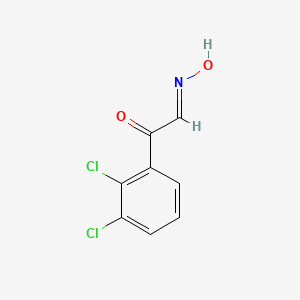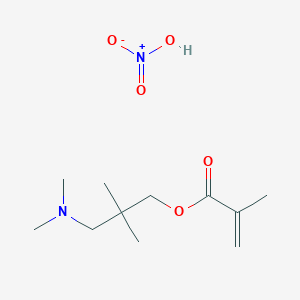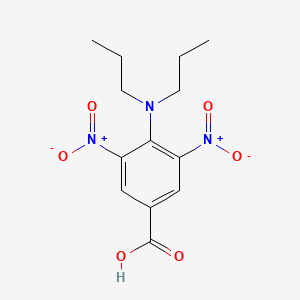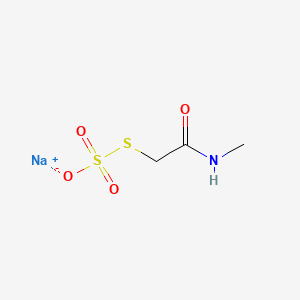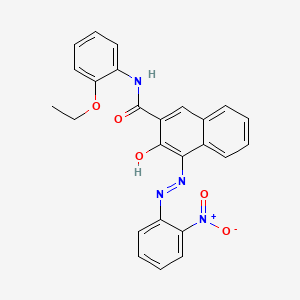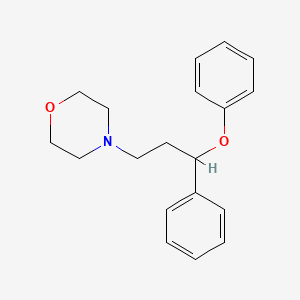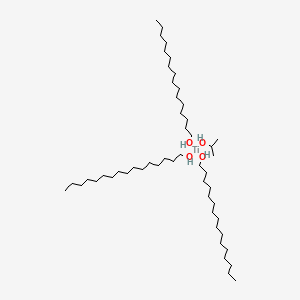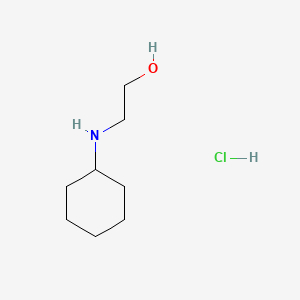
2-(Cyclohexylamino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C8H17NOCl. It is a derivative of cyclohexylamine and is commonly used in various scientific and industrial applications. This compound is known for its unique properties and versatility, making it an important substance in several fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Cyclohexylamino)ethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled temperature and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters. The process may include the use of continuous reactors and advanced purification techniques to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclohexylamino)ethanol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
2-(Cyclohexylamino)ethanol hydrochloride is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biochemical studies and as a component in buffer solutions.
Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: In the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Cyclohexylamino)ethanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a buffer, maintaining the pH of a solution. In pharmaceuticals, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
2-(Cyclohexylamino)ethanol hydrochloride is similar to other cyclohexylamine derivatives, such as cyclohexylamine itself and 2-(Cyclohexylamino)ethanesulfonic acid (CHES). it is unique in its hydrochloride form, which provides distinct properties and applications. The comparison highlights its versatility and importance in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
50597-58-5 |
|---|---|
Fórmula molecular |
C8H18ClNO |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H |
Clave InChI |
UXYCAYPSAAKDCH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


